molecular formula C13H13BrClN B13471467 3-[(2-Bromophenyl)methyl]aniline hydrochloride

3-[(2-Bromophenyl)methyl]aniline hydrochloride

Cat. No.: B13471467
M. Wt: 298.60 g/mol
InChI Key: IQAXNFMXRSRULJ-UHFFFAOYSA-N
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Description

3-[(2-Bromophenyl)methyl]aniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a bromine atom attached to a benzene ring, which is further connected to an aniline group through a methylene bridge. This compound is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromophenyl)methyl]aniline hydrochloride typically involves a multi-step process. One common method is the bromination of toluene to form 2-bromotoluene, followed by a Friedel-Crafts alkylation reaction with aniline to produce the desired compound. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromophenyl)methyl]aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce aniline derivatives. Substitution reactions can result in various substituted aniline compounds .

Scientific Research Applications

3-[(2-Bromophenyl)methyl]aniline hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Bromophenyl)methyl]aniline hydrochloride involves its interaction with specific molecular targets. The bromine atom and aniline group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Bromophenyl)methyl]aniline hydrochloride is unique due to the presence of the methylene bridge, which influences its chemical reactivity and binding properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C13H13BrClN

Molecular Weight

298.60 g/mol

IUPAC Name

3-[(2-bromophenyl)methyl]aniline;hydrochloride

InChI

InChI=1S/C13H12BrN.ClH/c14-13-7-2-1-5-11(13)8-10-4-3-6-12(15)9-10;/h1-7,9H,8,15H2;1H

InChI Key

IQAXNFMXRSRULJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC(=CC=C2)N)Br.Cl

Origin of Product

United States

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